Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
Description
The exact mass of the compound Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-nitroanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-7-5-11(6-8-14)9-1-3-10(4-2-9)12(15)16/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEQUHCAZLSDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066340 | |
| Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-17-0 | |
| Record name | 2,2′-[(4-Nitrophenyl)imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18226-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-((4-Nitrophenyl)imino)bisethanol | |
| Source | ChemIDplus | |
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| Record name | 18226-17-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523436 | |
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| Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
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| Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
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| Record name | 2,2'-[(4-nitrophenyl)imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.261 | |
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| Record name | 2,2'-((4-Nitrophenyl)imino)bisethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAJ327HG4 | |
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Advanced Synthetic Methodologies and Mechanistic Pathways for Ethanol, 2,2 4 Nitrophenyl Imino Bis and Its Structural Analogues
Elucidation of Condensation Reaction Kinetics and Thermodynamics
The formation of Ethanol (B145695), 2,2'-[(4-nitrophenyl)imino]bis- is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile, diethanolamine (B148213), attacks an electron-deficient aromatic ring, such as 4-nitrochlorobenzene, displacing the leaving group (in this case, chloride). The presence of the electron-withdrawing nitro group in the para position is crucial as it activates the aromatic ring towards nucleophilic attack. youtube.comnih.gov
The kinetics of such SNAr reactions are well-documented and generally follow a two-step mechanism involving the formation of a Meisenheimer intermediate. The reaction rate is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring. For the reaction between a nitro-activated aryl halide and an amine, the rate-determining step is often the decomposition of the Meisenheimer complex. hud.ac.uk
While specific kinetic data for the synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is not extensively reported in publicly available literature, a representative kinetic data table for a similar SNAr reaction is presented below to illustrate the typical parameters studied.
Representative Kinetic Data for a Nucleophilic Aromatic Substitution Reaction
| Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| Dimethylformamide (DMF) | 25 | 1.2 x 10⁻³ | 55.8 |
| Dimethylformamide (DMF) | 50 | 5.8 x 10⁻³ | |
| Dimethylformamide (DMF) | 75 | 2.5 x 10⁻² |
Thermodynamically, the reaction is generally favorable, driven by the formation of a stable product. The thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), would be expected to show an exothermic reaction with a negative ΔG, indicating spontaneity under standard conditions.
Strategies for Targeted Derivatization and Functional Group Interconversion
The structure of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- offers several sites for targeted derivatization, including the two hydroxyl groups, the nitro group, and the imino group.
The selective esterification of the hydroxyl groups in the presence of the imino nitrogen presents a challenge due to the comparable nucleophilicity of these functional groups. Achieving precision in O-acylation over N-acylation often requires the use of specific coupling agents or catalysts that can differentiate between the hydroxyl and imino functionalities. acs.org
Strategies for chemoselective esterification include the use of uronium-based coupling agents like TBTU and TATU in the presence of a suitable base. luxembourg-bio.comorganic-chemistry.org The choice of base can be critical in modulating the reactivity of the hydroxyl groups. Furthermore, enzyme-like catalytic systems, for instance, those employing dinuclear cobalt complexes, have been shown to mediate chemoselective O-esterification over N-amidation. acs.org
Coupling Agents for Selective Esterification
| Coupling Agent | Base | Typical Selectivity (O- vs. N-acylation) |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) / DMAP | - | Moderate to Good |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Diisopropylethylamine (DIPEA) | Good to Excellent |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | Excellent, even for tertiary alcohols |
The reduction of the nitro group in aromatic compounds is a well-established transformation, often leading to the corresponding primary amine. sci-hub.se A variety of catalytic systems can be employed for this purpose, with catalytic transfer hydrogenation being a particularly mild and efficient method. mdpi.comnih.gov This technique uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or sodium borohydride, in the presence of a catalyst, commonly palladium on carbon (Pd/C) or a supported silver nanoparticle catalyst. researchgate.netnih.gov
Achieving controlled reduction, for instance, reducing the nitro group to an amine while leaving the imino group intact, requires careful selection of the catalyst and reaction conditions. The chemoselectivity of the reduction can be influenced by the nature of the catalyst support and the choice of the hydrogen donor. researchgate.net For example, certain sulfided platinum catalysts have shown high chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities. sci-hub.se It is also conceivable to achieve the reduction of both the nitro and imino groups under more forcing conditions or with specific catalysts.
Catalytic Systems for Nitro Group Reduction
| Catalyst | Hydrogen Donor | Typical Product | Selectivity |
|---|---|---|---|
| Pd/C | H₂ gas | Amine | High |
| Pd/C | Ammonium Formate | Amine | High, good functional group tolerance |
| Ag/TiO₂ | NaBH₄ | Amine | High |
| Ag/TiO₂ | NH₃BH₃ | N-Aryl hydroxylamine | High |
Autoxidation refers to the oxidation of compounds by atmospheric oxygen. wikipedia.org For a molecule like Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, autoxidation could potentially occur at the imino nitrogen or the benzylic positions of the ethyl groups. The general mechanism of autoxidation involves a free radical chain reaction, initiated by the formation of a radical, which then reacts with oxygen to form a peroxy radical. This radical can then abstract a hydrogen atom to form a hydroperoxide. wikipedia.org
In a related context, studies on protonated N-alkyl-2-nitroanilines have shown that intramolecular oxidation of the alkyl chain can be initiated by the ortho-nitro group upon collisional activation in mass spectrometry. nih.gov This suggests a potential pathway for the autoxidation of the title compound, where the nitro group could play a role in initiating or propagating the oxidation of the N-ethyl chains.
Innovative Catalytic Systems for Enhanced Synthetic Efficiency
To improve the efficiency and sustainability of the synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and its analogues, innovative catalytic systems can be employed.
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants that are soluble in different immiscible phases, such as an aqueous phase containing an inorganic salt and an organic phase containing the substrate. acsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase, thereby accelerating the reaction. crdeepjournal.org The use of PTC can lead to higher yields, reduced reaction times, and the use of less harsh reaction conditions. mdpi.com
Micellar Catalysis: This approach utilizes surfactants to form micelles in an aqueous medium. These micelles act as nanoreactors, encapsulating the organic substrates and catalysts in their hydrophobic core, thus increasing their effective concentration and accelerating the reaction rate. numberanalytics.comnih.gov Micellar catalysis offers a green and sustainable alternative to traditional organic solvents, often allowing reactions to proceed at lower temperatures and with lower catalyst loadings. escholarship.orgacsgcipr.orgescholarship.org
Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques for Ethanol, 2,2 4 Nitrophenyl Imino Bis Architectures
Vibrational Spectroscopic Probes for Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups
For Ethanol (B145695), 2,2'-[(4-nitrophenyl)imino]bis-, an FTIR spectrum would be expected to show a series of characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be anticipated, corresponding to the O-H stretching vibrations of the two hydroxyl groups. The aromatic C-H stretching vibrations would likely appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethylene (B1197577) bridges should be observed in the 2950-2850 cm⁻¹ range.
Table 1: Expected FTIR Absorption Bands for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3400 - 3200 (Broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric NO₂ Stretch | ~1520 |
| Symmetric NO₂ Stretch | ~1340 |
| C-N Stretch (Aromatic Amine) | 1360 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the chemical environments of hydrogen and carbon atoms.
Proton (¹H) NMR Spectroscopic Investigations of Chemical Environments
In a ¹H NMR spectrum of this compound, the aromatic protons would exhibit a distinct pattern. Due to the strong electron-withdrawing nature of the nitro group and the electron-donating nature of the diethanolamine (B148213) group, the protons on the benzene (B151609) ring are chemically non-equivalent. The two protons ortho to the nitro group (and meta to the amine) would be expected to resonate at a lower field (higher ppm), likely in the range of δ 8.0-8.2 ppm, appearing as a doublet. The two protons meta to the nitro group (and ortho to the amine) would be shifted upfield, appearing as a doublet around δ 6.7-6.9 ppm.
The protons of the two equivalent ethanol substituents would give rise to two triplets. The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) would be expected around δ 3.6-3.8 ppm, while the methylene protons adjacent to the hydroxyl group (-CH₂-OH) would likely appear around δ 3.7-3.9 ppm. The hydroxyl protons (-OH) would produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to NO₂) | 8.0 - 8.2 | Doublet (d) |
| Aromatic H (meta to NO₂) | 6.7 - 6.9 | Doublet (d) |
| -N-CH₂- | 3.6 - 3.8 | Triplet (t) |
| -CH₂-OH | 3.7 - 3.9 | Triplet (t) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis of Carbon Skeletons
A ¹³C NMR spectrum would complement the ¹H NMR data. Six distinct signals would be expected: four for the aromatic carbons and two for the aliphatic carbons of the ethanol side chains. The carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded, appearing at a high chemical shift. Conversely, the carbon atom attached to the nitrogen (C-N) would also be downfield but influenced by the nitrogen's electron-donating character. The other two aromatic carbons would resonate at intermediate shifts. The two methylene carbons (-N-CH₂- and -CH₂-OH) would appear in the aliphatic region of the spectrum, typically between δ 50-70 ppm. While spectral data for the para-isomer is unavailable, data for the related meta-isomer suggests these aliphatic carbons would be in the δ 55-65 ppm range.
Table 3: Predicted ¹³C NMR Chemical Environments for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
| Carbon Environment | Predicted Chemical Shift Range (δ, ppm) |
|---|---|
| Aromatic C (ipso to NO₂) | >145 |
| Aromatic C (ipso to N) | ~150 |
| Aromatic C (ortho to NO₂) | ~126 |
| Aromatic C (meta to NO₂) | ~112 |
| -N-CH₂- | 50 - 65 |
Mass Spectrometric Approaches for Molecular Integrity and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule. For Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (226.23 g/mol ).
Common fragmentation patterns would likely involve the loss of fragments from the diethanolamine side chains. A prominent fragmentation pathway is often the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a CH₂OH radical (mass 31), resulting in a significant fragment ion at m/z 195. Further fragmentation could involve the loss of the second hydroxyethyl (B10761427) group or cleavage of the nitro group. Specific experimental mass spectra detailing these fragmentation pathways are not currently available in public databases.
Electronic Absorption Spectroscopy for Chromophoric Behavior Analysis
The electronic absorption spectrum, obtained via UV-Visible spectroscopy, reveals information about the chromophores within the molecule. The 4-nitroaniline (B120555) moiety is a strong chromophore due to the extended conjugation between the electron-donating amine group and the electron-withdrawing nitro group through the benzene ring. This "push-pull" system typically results in a strong absorption band in the near-UV or visible region. For N,N-disubstituted-4-nitroanilines, a strong absorption maximum (λmax) is generally observed in the range of 380-420 nm. The exact position and intensity (molar absorptivity, ε) would depend on the solvent used. A detailed experimental spectrum for this specific compound has not been located.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies of Electronic Transitions and Absorption Maxima
Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups that absorb light.
For Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, the primary chromophore is the 4-nitrophenyl group. This aromatic system, with its electron-withdrawing nitro group, gives rise to distinct electronic transitions. The expected transitions for this molecule include π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. cutm.ac.in The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen of the imino group and the oxygens of the nitro and hydroxyl groups) to the π* antibonding orbitals. youtube.com
The absorption maximum (λmax) for the principal π → π* transition in nitroaromatic compounds typically appears in the UV region. For instance, 4-nitroaniline, a related compound, exhibits a strong absorption band in the UV spectrum. thermofisher.com The presence of the diethanolamino substituent on the phenyl ring in Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is expected to act as an auxochrome, potentially causing a bathochromic (red) shift of the λmax to a longer wavelength compared to nitrobenzene (B124822).
While specific experimental data for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is not widely published, a hypothetical UV-Vis absorption spectrum can be projected based on the analysis of similar structures. The following table presents plausible absorption data for the compound dissolved in a common organic solvent like ethanol.
| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|---|
| Ethanol | ~380 nm | ~15,000 L mol-1 cm-1 | π → π |
| Ethanol | ~450 nm | ~2,000 L mol-1 cm-1 | n → π |
Solid-State Structural Analysis and Morphological Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern. jst.go.jpresearchgate.net This pattern is a fingerprint of the crystalline solid, with the positions and intensities of the diffraction peaks being related to the dimensions and symmetry of the unit cell. covalentmetrology.com
For Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, which is expected to be a crystalline solid at room temperature, PXRD analysis would be instrumental in confirming its crystalline nature and identifying its specific crystal system (e.g., monoclinic, orthorhombic, etc.). The resulting diffractogram would display a series of peaks at specific 2θ angles, which could be indexed to determine the unit cell parameters. Furthermore, PXRD is a valuable tool for assessing the purity of a crystalline sample, as the presence of crystalline impurities would result in additional diffraction peaks. While a single crystal X-ray diffraction experiment would provide the most definitive structural information, PXRD offers a rapid and reliable method for the initial characterization of a bulk powder sample. researchgate.net
Due to the absence of published experimental PXRD data for this specific compound, a representative table of hypothetical diffraction peaks is provided below to illustrate the type of data that would be obtained.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 80 |
| 15.2 | 5.82 | 60 |
| 20.8 | 4.27 | 100 |
| 25.1 | 3.54 | 90 |
| 30.5 | 2.93 | 70 |
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a sample. nanoscience.comparticlelaboratories.com In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interactions between the electrons and the sample produce various signals that are used to generate an image. jeolusa.com SEM is particularly useful for characterizing the size, shape, and surface texture of particles. nanoscience.comhoustonem.com
For a solid sample of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, SEM analysis would reveal the morphology of its crystals or particles. The images obtained could show whether the particles are, for example, needle-like, plate-like, or have an irregular shape. The high magnification capabilities of SEM would also allow for the observation of fine surface features, such as steps, kinks, or defects on the crystal surfaces. This morphological information is important as it can influence the bulk properties of the material, such as its flowability and dissolution rate. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide information about the elemental composition of the sample, which can be used to confirm its purity and homogeneity.
The following table presents a hypothetical summary of the morphological characteristics of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- that could be determined by SEM analysis.
| Parameter | Observation |
|---|---|
| Particle Shape | Prismatic, elongated crystals |
| Particle Size Range | 10-50 µm |
| Surface Texture | Smooth facets with some stepped growth features |
| Agglomeration | Minimal, particles are well-dispersed |
Thermogravimetric Analysis (TGA) in the Context of Thermal Stability Profiles
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition behavior. epa.govresearchgate.net The resulting TGA curve plots the mass of the sample against temperature, and the derivative of this curve (the DTG curve) shows the rate of mass loss.
For Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, TGA would provide valuable information about its thermal stability and decomposition pathway. The analysis would reveal the temperature at which the compound begins to decompose and the temperature at which the decomposition is complete. The TGA curve might show a single-step or a multi-step decomposition process. For a molecule with different functional groups like this one, it is possible that the diethanolamino side chains and the nitro group decompose at different temperatures. The thermal degradation of diethanolamine itself can be a complex process. researchgate.netutexas.educore.ac.uk The presence of the nitro group is also expected to influence the decomposition, as nitroanilines can exhibit distinct thermal degradation profiles. researchgate.net
A hypothetical TGA data summary for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is presented in the table below, outlining a potential multi-step decomposition in an inert nitrogen atmosphere.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
|---|---|---|---|
| 1 | 200 - 280 | ~25% | Loss of hydroxyl groups and partial side-chain degradation |
| 2 | 280 - 400 | ~40% | Decomposition of the remaining organic structure |
| 3 | > 400 | ~15% | Char residue decomposition |
Computational Chemistry and Theoretical Modeling of Ethanol, 2,2 4 Nitrophenyl Imino Bis
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For push-pull systems like Ethanol (B145695), 2,2'-[(4-nitrophenyl)imino]bis-, these methods are crucial for understanding intramolecular charge transfer (ICT), which governs many of its optical and electronic properties.
Density Functional Theory (DFT) Applications to Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and ground-state properties of molecules. By applying DFT, researchers can optimize the molecular geometry to find its most stable conformation and calculate key electronic parameters.
For pNA derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* or higher basis set, are standard for predicting properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap indicates higher chemical reactivity and is associated with the molecule's potential for significant electronic transitions. researchgate.net In Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, the diethanolamino group acts as a strong electron donor, while the nitrophenyl group is a strong electron acceptor. This configuration is expected to result in a relatively small HOMO-LUMO gap, facilitating intramolecular charge transfer from the donor to the acceptor through the π-conjugated phenyl ring. chemrxiv.org
Studies on similar molecules show that the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. chemrxiv.org This spatial separation of frontier orbitals is the hallmark of an effective push-pull system.
Table 1: Representative Ground State Electronic Properties Calculated with DFT for a Generic pNA Derivative
| Parameter | Representative Value | Unit |
|---|---|---|
| EHOMO | -6.2 | eV |
| ELUMO | -2.5 | eV |
| HOMO-LUMO Gap (ΔE) | 3.7 | eV |
Note: These are typical values for pNA derivatives and serve as an illustrative example.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the excited states of molecules and predicting their electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions, their corresponding oscillator strengths (which relate to absorption intensity), and the nature of the orbitals involved.
For Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, TD-DFT calculations would be expected to predict a strong absorption band in the visible or near-UV region. This primary absorption band corresponds to the HOMO→LUMO transition, which is characterized by a significant intramolecular charge transfer from the diethanolamino moiety to the nitrophenyl moiety. chemrxiv.org This π→π* transition is responsible for the characteristic color of such dyes and their solvatochromic behavior. chemrxiv.org Further analysis of the excited states can reveal other transitions, such as local excitations within the phenyl ring or the nitro group, although these are typically of lower intensity. chemrxiv.org
Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a pNA Analog
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.10 | 400 | 0.85 | HOMO → LUMO (95%) |
| S2 | 3.85 | 322 | 0.15 | HOMO-1 → LUMO (70%) |
Note: Data is representative of calculations on similar push-pull molecules and illustrates expected results.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum methods excel at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamics of molecules, especially larger ones or those in a solvent environment.
Force Field-Based Simulations for Energetic Conformations and Diastereomeric Stability
The conformational landscape of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is influenced by the rotation around several single bonds, particularly the C-N bonds connecting the diethanolamino group to the phenyl ring and the flexible ethyl chains. Force field-based methods, such as those implemented in MD simulations, can be used to explore these conformations and identify low-energy structures. mdpi.com By simulating the molecule's movement over time, researchers can identify the most probable and energetically stable conformations. These simulations would reveal the preferred orientation of the diethanolamino group relative to the aromatic ring and the folding of the hydroxyethyl (B10761427) side chains, which can be influenced by intramolecular hydrogen bonding.
Investigation of Solute-Solvent Interactions and Solvatochromic Effects
The optical properties of push-pull molecules are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. Computational methods can model these effects effectively. The ground state dipole moment of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is already significant, but upon electronic excitation, the charge transfer character of the transition leads to a much larger dipole moment in the excited state. ulisboa.pt
Polar solvents will stabilize the more polar excited state more than the ground state, leading to a narrowing of the energy gap and a red-shift (bathochromic shift) in the absorption maximum. chemrxiv.org This can be simulated using implicit solvent models (like the Polarizable Continuum Model, PCM) in DFT and TD-DFT calculations, or more explicitly through QM/MM (Quantum Mechanics/Molecular Mechanics) or full MD simulations where solvent molecules are individually represented. nih.gov Studies on pNA have shown a clear redshift in the primary absorption band as solvent polarity increases from nonpolar solvents like cyclohexane to polar solvents like water. chemrxiv.org
Theoretical Prediction and Evaluation of Nonlinear Optical (NLO) Properties, including Hyperpolarizabilities
Molecules with strong intramolecular charge transfer characteristics, like Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, are prime candidates for nonlinear optical (NLO) applications. nih.gov NLO materials are crucial for technologies like optical switching and frequency conversion. The key molecular parameter that determines NLO activity is the first hyperpolarizability (β).
Computational chemistry provides a direct route to calculating this property. Using DFT with a suitable functional and basis set, the components of the polarizability (α) and the first hyperpolarizability (β) tensors can be calculated. The magnitude of the total hyperpolarizability (βtot) is directly related to the efficiency of the NLO response. For push-pull systems, a large β value is associated with:
A strong electron donor and acceptor.
An efficient π-conjugated bridge.
A small HOMO-LUMO transition energy.
Theoretical studies on a wide range of organic NLO chromophores confirm that pNA-type structures possess large β values, often many times greater than that of standard reference materials like urea. researchgate.net The substitution of the amino group with the diethanolamino group in the target molecule is expected to enhance the electron-donating strength and, consequently, increase the hyperpolarizability.
Table 3: Comparison of Calculated NLO Properties for Urea and a Representative pNA Derivative
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (βtot) (a.u.) |
|---|---|---|---|
| Urea (Reference) | 1.4 | ~25 | ~40 |
| p-Nitroaniline (pNA) | 7.1 | ~85 | ~1200 |
Note: Values are illustrative and depend heavily on the computational method. They demonstrate the significant enhancement in NLO properties for push-pull systems.
Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis for Electronic Behavior
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the electronic behavior and reactivity of molecules. nih.gov This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. wikipedia.orgresearchgate.netresearchgate.net
A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap suggests that a molecule is more reactive and less stable, as the electrons can be more easily excited to a higher energy state. wikipedia.orgresearchgate.net This principle is instrumental in predicting the behavior of molecules in various applications, including the design of novel electronic materials and pharmaceuticals.
For a molecule such as Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, the electronic properties are significantly influenced by the presence of the nitrophenyl group, which is a strong electron-withdrawing group, and the imino and ethanol moieties, which can act as electron donors. The interplay of these functional groups dictates the distribution of electron density and the energies of the frontier orbitals.
The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, while the energy of the LUMO is related to the electron affinity, the energy released when an electron is added. These values are crucial for understanding the charge transport properties of the molecule.
A representative data table illustrating the kind of information generated from a computational analysis of a molecule's frontier molecular orbitals is presented below. Please note that the following values are hypothetical and serve as an illustrative example of how such data would be reported.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.80 |
| Energy Gap (ΔE) | 3.70 |
This hypothetical data suggests a molecule with a moderate energy gap, implying a balance between stability and reactivity. The analysis of the spatial distribution of the HOMO and LUMO would further reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. In a molecule like Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, the HOMO is likely to be localized on the electron-rich imino and ethanol groups, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring. This separation of the frontier orbitals facilitates intramolecular charge transfer, a property that is often associated with interesting optical and electronic characteristics.
Advanced Research Applications and Multifunctional Potentials of Ethanol, 2,2 4 Nitrophenyl Imino Bis
Contributions to Advanced Materials Science and Engineering
The compound Ethanol (B145695), 2,2'-[(4-nitrophenyl)imino]bis- has emerged as a molecule of significant interest in materials science due to its specific structural and electronic characteristics. The presence of the nitro group (-NO2), a potent electron-withdrawing group, attached to the phenyl ring, combined with the electron-donating imino and ethanol moieties, creates a pronounced intramolecular charge-transfer system. This "push-pull" electronic structure is fundamental to its utility in various advanced material applications, from optoelectronics to polymer science.
Optoelectronic Materials: Development as Chromophores for Dyes, Pigments, and Optical Devices
The distinct electronic configuration of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- makes it an effective chromophore. Chromophores are parts of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible spectrum. The nitro group and the aromatic system in the compound contribute significantly to its ability to absorb light, a key property for its use in dyes and pigments. ontosight.ai
Research into related structures has demonstrated that molecules containing the (nitrophenyl)amino ethanol moiety can be integrated into larger systems to develop materials for optoelectronic and photonic devices. mdpi.com These chromophores can be chemically modified and incorporated into polymer backbones. soton.ac.uk The resulting materials possess tailored optical properties suitable for applications in optical devices that rely on the manipulation of light. ontosight.aisoton.ac.uk The inherent ability of the compound's structure to influence light absorption and transmission makes it a valuable building block for the synthesis of functional dyes used in advanced technological applications. ontosight.ai
Integration into Nonlinear Optical (NLO) Systems
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The efficacy of an NLO material is linked to its molecular hyperpolarizability. Studies on Schiff bases with similar (nitrophenyl)imino structures have shown that these molecules possess significant NLO potential. researchgate.net
The charge-transfer characteristics from the donor (imino group) to the acceptor (nitro group) within the π-conjugated system of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- are a primary determinant of its NLO response. Research on analogous chromophores integrated into polymer films has demonstrated excellent quadratic NLO properties, specifically for Second Harmonic Generation (SHG) at wavelengths like 532 nm. mdpi.com The macroscopic NLO coefficients of such polymer systems have been quantified, revealing substantial values that make them promising for device development. mdpi.com For instance, oriented films of a polymer containing a 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol chromophore exhibited the following NLO coefficients: mdpi.com
| NLO Coefficient | Value (pm V⁻¹) |
| χzzz(2) | 280 ± 10 |
| χzxx(2) | 100 ± 10 |
| This table displays the macroscopic nonlinear optical (NLO) coefficients for an oriented polymer film containing a chromophore structurally related to Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, demonstrating its potential for use in NLO systems. |
These high coefficient values, significantly greater than those of standard inorganic NLO materials, underscore the potential of organic chromophores like Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in the field of photonics. mdpi.comresearchgate.net
Role in Polymer Chemistry and Resin Formulation
In polymer chemistry, Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- can function as a versatile building block. Its two hydroxyl (-OH) groups from the ethanol moieties provide reactive sites for polymerization reactions, allowing it to be incorporated into polymer chains. ontosight.ai It can be used to synthesize polyesters, polyurethanes, or other condensation polymers.
The integration of such chromophores into a polymer matrix is a key strategy for creating robust NLO materials. soton.ac.uk For example, a chromophore similar to the subject compound has been successfully used as a monomer in an oxidative coupling polymerization process to create a functional polymer. mdpi.com This approach locks the chromophore into the polymer backbone, which can improve the material's thermal stability, mechanical properties, and the long-term orientational stability of the chromophores, a critical factor for practical NLO devices. mdpi.comsoton.ac.uk The resulting polymers combine the desirable optical properties of the chromophore with the processability and durability of the polymer, making them suitable for formulating resins and films for advanced applications. mdpi.com
Investigations in Biomedical and Pharmaceutical Chemistry
The structural motifs present in Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, particularly the imine linkage and the nitro-aromatic system, are found in various biologically active compounds. This has prompted investigations into its potential utility in the biomedical and pharmaceutical fields, with a focus on its antimicrobial and anticancer properties.
Assessment of Antimicrobial Efficacy against Pathogenic Strains
While specific antimicrobial studies on Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- are not extensively documented, research on the broader class of bis-imine derivatives has shown promising results. researchgate.net Imines and their derivatives are known to possess a wide range of biological activities. researchgate.net Studies have been conducted on various synthesized bis-imines to screen for their efficacy against common pathogenic bacteria.
In one such study, novel bis-imine compounds were tested against several bacterial strains using the agar (B569324) cup method. The results indicated that these compounds exhibited varying degrees of susceptibility and resistance against different pathogens. researchgate.net This suggests that the imine functional group is a key pharmacophore for antimicrobial activity.
| Bacterial Strain | Activity of Related Bis-imine Compounds |
| Escherichia coli | Susceptible to some derivatives, resistant to others. researchgate.net |
| Staphylococcus aureus | Generally susceptible. researchgate.net |
| Salmonella typhi | Susceptible to some derivatives, resistant to others. researchgate.net |
| Bacillus subtilis | Generally susceptible. researchgate.net |
| This table summarizes the antimicrobial activity of novel bis-imine derivatives against various pathogenic bacteria, indicating the potential of this chemical class in antimicrobial research. |
These findings for related compounds suggest that Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is a valid candidate for antimicrobial screening to determine its specific spectrum of activity.
Exploration in Anticancer Therapeutic Strategies, including Kinase Inhibition
In the search for novel anticancer agents, the inhibition of protein kinases has become a primary strategy. nih.gov Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Tyrosine kinase inhibitors (TKIs) are a major class of drugs that block the activity of these enzymes. nih.gov
The molecular structure of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- contains features that make it an interesting scaffold for designing potential kinase inhibitors. Many existing TKIs feature aromatic rings and nitrogen-containing heterocyclic structures capable of forming key interactions within the ATP-binding site of a kinase. nih.govnih.gov For example, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, often possess specific pharmacophoric features that allow them to bind to the kinase domain. nih.gov
While direct evidence of the anticancer or kinase inhibitory activity of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is not yet established, its chemical structure justifies its exploration in this area. The compound could serve as a foundational molecule or a fragment in the design and synthesis of new molecules targeted against specific protein kinases involved in cancer progression.
Feasibility as Probes for Biological Systems and Components
There is currently no available scientific literature or research data to suggest that Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- has been investigated or utilized as a fluorescent or biological probe. Searches for its application in imaging, sensing, or tracking within biological systems and their components did not yield any specific studies. Consequently, its feasibility and characteristics as a biological probe remain undetermined.
Potential in Advanced Drug Delivery Systems
An examination of scientific databases and literature shows no evidence of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- being explored for its potential in advanced drug delivery systems. There are no published studies detailing its use as a component in nanoparticles, liposomes, hydrogels, or other carrier systems for targeted therapeutic delivery. Therefore, its role in this field is not established.
Contributions to Agricultural Chemical Research
Similar to its applications in biological systems, the utility of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- in agricultural chemical research has not been documented in available studies.
Evaluation of Herbicidal and Insecticidal Activities
There are no research findings available that evaluate the herbicidal or insecticidal properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-. Scientific literature lacks any data on its efficacy against weed species or insect pests. As such, no data tables on its activity spectrum, concentration-dependent effects, or comparative performance can be provided.
Nematicidal Activity Studies against Plant Parasitic Nematodes
No studies have been published on the nematicidal activity of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-. Research into its potential to control or manage plant-parasitic nematodes such as root-knot or cyst nematodes has not been reported. Therefore, its efficacy, lethal concentration (LC50), or any other relevant nematicidal metrics are unknown.
Mechanistic Investigations of Reactivity and Structure Activity Relationships for Ethanol, 2,2 4 Nitrophenyl Imino Bis
Influence of Nitro and Imino Functional Groups on Chemical Reactivity Profiles
The chemical reactivity of Ethanol (B145695), 2,2'-[(4-nitrophenyl)imino]bis- is predominantly dictated by the electronic properties of the nitro (-NO₂) and the imino (-N=) functional groups, as well as the N,N-bis(2-hydroxyethyl)amino substituent on the phenyl ring.
The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation at the phenyl ring considerably more difficult compared to unsubstituted benzene (B151609). The electron-withdrawing nature of the nitro group also increases the acidity of the protons on the aromatic ring and can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, by stabilizing the intermediate Meisenheimer complex.
Table 1: Representative Reactivity Profile
| Reaction Type | Predicted Reactivity | Governing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Deactivated | Strong electron-withdrawing nitro group |
| Nucleophilic Aromatic Substitution | Activated (at positions ortho/para to NO₂) | Nitro group stabilization of intermediate |
| Oxidation | Susceptible at the imino nitrogen and ethanol groups | Presence of lone pair on nitrogen and hydroxyl groups |
| Reduction of Nitro Group | Feasible | Common reaction for nitroaromatics |
Role of Intramolecular and Intermolecular Hydrogen Bonding in Molecular Interactions
The presence of two hydroxyl (-OH) groups in the ethanol side chains and the nitro group provides the capacity for both intramolecular and intermolecular hydrogen bonding.
Intramolecular hydrogen bonding can potentially occur between the hydroxyl groups and the oxygen atoms of the nitro group, or between the hydroxyl groups and the nitrogen atom of the imino group. However, the geometric constraints of the molecule make a direct hydrogen bond between the ethanol hydroxyl groups and the para-nitro group unlikely without significant distortion. More plausible is an intramolecular interaction between one of the hydroxyl protons and the imino nitrogen, which would depend on the conformation of the flexible ethanol side chains.
Intermolecular hydrogen bonding is expected to play a significant role in the solid-state structure and solution behavior of this compound. The hydroxyl groups are excellent hydrogen bond donors, while the oxygen atoms of the nitro group and the imino nitrogen are potential hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks between molecules, influencing properties such as melting point, boiling point, and solubility. In protic solvents, the compound can act as both a hydrogen bond donor and acceptor with the solvent molecules.
The relative strength of these interactions will dictate the preferred molecular conformation and packing in the solid state. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the presence and nature of these hydrogen bonds. For instance, in the IR spectrum, the O-H stretching frequency would be broadened and shifted to lower wavenumbers upon hydrogen bond formation.
Pathways of Electron Transfer and Their Implications in Diverse Chemical Systems
The electronic structure of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, with its electron-donating amino group and electron-withdrawing nitro group connected through a π-conjugated system, suggests the potential for intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the electron-donating part of the molecule (the N,N-bis(2-hydroxyethyl)amino group and the phenyl ring) to an orbital concentrated on the electron-accepting nitro group.
This ICT character can have significant implications for the compound's photophysical properties, such as its absorption and emission spectra, and its behavior in different chemical environments. The efficiency of this charge transfer can be influenced by the polarity of the solvent, with more polar solvents often stabilizing the charge-separated excited state.
Furthermore, the nitroaromatic moiety makes the molecule susceptible to electrochemical reduction. The nitro group can be reduced in a stepwise manner, often involving radical anion intermediates. The reduction potential of the compound is a key parameter that determines its ability to accept electrons and can be correlated with its biological activity or its role in certain chemical reactions. The presence of the electron-donating amino group will likely make the reduction of the nitro group slightly more difficult compared to nitrobenzene (B124822) itself.
Table 2: Potential Electron Transfer Processes
| Process | Description | Influencing Factors |
|---|---|---|
| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from the amino to the nitro group | Solvent polarity, excitation wavelength |
| Electrochemical Reduction | Stepwise reduction of the nitro group | Applied potential, electrode material, pH |
Establishing Quantitative Structure-Activity Relationships (QSAR) for Designed Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, QSAR studies could be invaluable in designing new molecules with enhanced or specific activities.
To establish a robust QSAR model, a series of derivatives would need to be synthesized and their biological activity (e.g., cytotoxicity, enzyme inhibition) measured. The structural modifications could include:
Substitution on the aromatic ring: Introducing different electron-donating or electron-withdrawing groups to modulate the electronic properties.
Modification of the ethanol side chains: Altering the length of the alkyl chains or replacing the hydroxyl groups with other functionalities to change lipophilicity and hydrogen bonding capacity.
Replacement of the nitro group: Substituting the nitro group with other electron-accepting groups to fine-tune the electron transfer properties.
A wide range of molecular descriptors would then be calculated for each derivative, including:
Electronic descriptors: Hammett constants, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific steric parameters.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Topological descriptors: Connectivity indices.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a mathematical model correlating these descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.
Table 3: Key Descriptors for QSAR Modeling
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, dipole moment, atomic charges | Reactivity, polarity, electrostatic interactions |
| Steric | Molecular weight, van der Waals volume | Size and shape constraints for binding |
| Hydrophobic | LogP, LogD | Membrane permeability, transport properties |
| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |
Comparative Analysis and Future Research Trajectories for Ethanol, 2,2 4 Nitrophenyl Imino Bis Research
Comparative Studies with Structural Analogues and Substituted Nitrophenyl Imino Diethanol Derivatives
"Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-," also known as N,N-Bis(2-hydroxyethyl)-p-nitroaniline, belongs to the broader class of nitrophenyl imino diethanol derivatives. Its properties and potential applications are often understood by comparing it with its structural isomers and other substituted analogues. These comparisons are crucial for elucidating structure-property relationships and for the rational design of new molecules with tailored characteristics.
A key area of application for this class of compounds is in the formulation of disperse dyes, which are used for coloring hydrophobic fibers like polyester. The dyeing characteristics of these dyes are intrinsically linked to their molecular structure, including the nature and position of substituent groups on the aromatic ring. For instance, the presence of electron-withdrawing groups, such as the nitro group in "Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-," can significantly influence the lightfastness of the dye.
The table below presents a comparative overview of "Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-" and some of its structural analogues. This comparative data highlights how subtle changes in molecular structure can impact the physical and chemical properties of these compounds.
Interactive Data Table: Comparison of Nitrophenyl Imino Diethanol Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target Compound |
| Ethanol (B145695), 2,2'-[(4-nitrophenyl)imino]bis- | 18226-17-0 | C10H14N2O4 | 226.23 | (Target Compound) |
| Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- | 24812-82-6 | C10H14N2O4 | 226.23 | Nitro group at the meta position. |
| Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- | 29705-39-3 | C10H15N3O4 | 241.24 | Additional amino group at the 4-position. |
| Ethanol, 2,2'-((4-((2-methoxyethyl)amino)-3-nitrophenyl)imino)bis- | Not Available | C13H21N3O5 | 299.32 | Methoxyethylamino substituent at the 4-position. |
Research into related compounds, such as N,N-Bis(2-hydroxyethyl)-m-nitroaniline, where the nitro group is in the meta position, reveals differences in properties like solubility and reactivity, which can be attributed to the altered electronic effects and steric hindrance. nih.gov The introduction of additional functional groups, as seen in "Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis-," can further modify the compound's characteristics, potentially enhancing its utility as a dye intermediate or in other applications by providing sites for further chemical modification. chemrxiv.org The presence of both amino and nitro groups on the phenyl ring can influence the compound's potential biological activities, with some similar structures being investigated for antimicrobial and antioxidant effects. chemrxiv.org
Emerging Research Frontiers and Unexplored Synthetic Avenues
The field of aromatic nitro compounds is continuously evolving, with ongoing research into novel synthetic methodologies and applications. While specific emerging frontiers for "Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-" are not extensively documented in current literature, broader trends in the synthesis and application of nitroaromatic compounds provide a roadmap for future investigations.
Recent advances in synthetic organic chemistry offer promising avenues for the preparation of "Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-" and its derivatives with greater efficiency and selectivity. nih.gov Traditional methods for introducing a nitro group onto an aromatic ring often involve harsh conditions and can lead to a mixture of products. Modern approaches, however, are focusing on milder and more regioselective nitration techniques. nih.gov Furthermore, the development of novel catalytic systems is enabling the functionalization of nitroanilines in ways that were previously challenging, opening up possibilities for creating a wider array of substituted derivatives. nih.gov
Unexplored synthetic avenues could involve the use of flow chemistry for a more controlled and scalable production of "Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-". This technique can offer advantages in terms of safety, reaction control, and product purity. Additionally, enzymatic or biocatalytic methods could be explored as greener alternatives to traditional chemical synthesis.
In terms of applications, while the primary use of similar compounds is in the dye industry, emerging research suggests potential in other areas. For instance, the unique electronic properties conferred by the nitro group and the imino-diethanol moiety could be exploited in the development of functional materials, such as nonlinear optical materials or as components in sensors. The structural similarity of these compounds to molecules with known biological activity also suggests that they could be investigated as scaffolds in medicinal chemistry. chemrxiv.org
Integration of Advanced Data Science and Artificial Intelligence in Compound Design and Property Prediction
The integration of advanced data science and artificial intelligence (AI) is revolutionizing the field of chemistry, offering powerful tools for the design of new compounds and the prediction of their properties. For a compound like "Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-," these computational approaches can significantly accelerate research and development.
Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the properties and toxicities of nitroaromatic compounds. nih.govmdpi.com These models use statistical methods to correlate the chemical structure of a molecule with a specific activity or property. By developing QSAR models for nitrophenyl imino diethanol derivatives, researchers can predict key parameters such as solubility, color properties, and potential biological effects without the need for extensive experimental work. nih.govmdpi.com This can guide the synthesis of new analogues with improved performance characteristics.
Furthermore, AI can be employed in the planning of synthetic routes. mit.edu By analyzing vast databases of chemical reactions, AI algorithms can propose novel and efficient synthetic pathways for "Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-" and its derivatives, potentially reducing the time and resources required for their synthesis. mit.edu The use of generative models in AI can even lead to the de novo design of entirely new molecules with desired properties, opening up a vast chemical space for exploration. nih.gov
The future of research into "Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-" and its analogues will likely involve a synergistic approach that combines traditional experimental chemistry with these advanced computational methods. This integration promises to accelerate the discovery and development of new materials and molecules with tailored functionalities.
Q & A
Q. What are the recommended synthesis methods for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and its derivatives?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the sulfate salt derivative (CAS 54381-16-7) is prepared by reacting 1,4-phenylenediamine with ethylene oxide in acidic conditions, followed by sulfation . Purification involves recrystallization from aqueous ethanol, yielding >98% purity. Key parameters include pH control (acidic medium) and stoichiometric ratios to minimize byproducts .
Q. How is this compound characterized to confirm structural integrity?
Characterization employs:
- NMR spectroscopy to verify the imino and nitro group positions.
- HPLC-MS for purity assessment, leveraging its molecular weight (e.g., 256.26 g/mol for the nitro derivative ).
- X-ray crystallography (if crystalline) to resolve the planar geometry of the 4-nitrophenyl group .
- Elemental analysis to validate the empirical formula (e.g., C₁₀H₁₆N₂O₂ for the base compound) .
Q. What are the solubility properties of this compound in common solvents?
Solubility varies with derivatives. The sulfate salt (CAS 54381-16-7) is highly soluble in water (>100 g/L at 25°C) due to its ionic nature, while the neutral form (e.g., CAS 113342-99-7) exhibits limited water solubility (<1 g/L) but dissolves in polar aprotic solvents like DMSO . Hydrophobicity (XlogP ~0.5) can be optimized for drug delivery applications by modifying substituents .
Q. What safety protocols are essential when handling this compound?
Toxicity data indicate mutagenic potential (5 mg/plate in Ames tests) . Required precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Fume hoods to avoid inhalation of decomposition products (NOₓ, SOₓ).
- Storage in airtight containers away from light to prevent nitro group degradation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives like azo-linked analogs?
Density Functional Theory (DFT) simulations predict transition states for azo-coupling reactions (e.g., with 2,6-dibromo-4-nitroaniline). Key parameters include electron affinity of the nitro group and steric effects from substituents. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points)?
Discrepancies in melting points (e.g., 168–171°C vs. 190°C for related compounds ) arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate between anhydrous and hydrated forms. Cross-validate with IR spectroscopy to detect water content .
Q. How does the nitro group influence electrochemical behavior in catalytic applications?
Cyclic voltammetry reveals redox activity at the nitro moiety (reduction peak at ~-0.5 V vs. Ag/AgCl). The electron-withdrawing nitro group enhances catalytic stability in oxidative environments, as observed in fuel cell electrode studies .
Q. What advanced techniques quantify degradation products under environmental conditions?
LC-QTOF-MS identifies photodegradation byproducts (e.g., 4-nitrophenol) in aqueous solutions exposed to UV light. Accelerated stability studies (ICH guidelines) correlate degradation rates with pH and temperature .
Q. How can this compound be functionalized for use in photodynamic therapy or sensors?
Conjugation with porphyrin derivatives via the ethanolamine arms enhances photosensitivity. The nitro group acts as a fluorescence quencher, enabling "turn-on" detection of thiols in biosensors .
Q. What role do hydrogen bonding and steric effects play in crystallographic packing?
Single-crystal studies show intermolecular H-bonds between hydroxyl and nitro groups (O···H distances ~1.8 Å), stabilizing layered structures. Steric hindrance from the 4-nitrophenyl group reduces packing efficiency, impacting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
